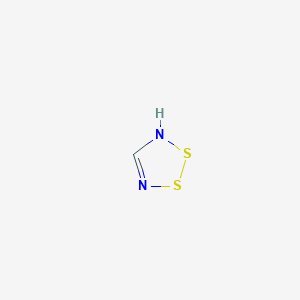

3H-1,2,3,5-Dithiadiazole

Description

Structure

3D Structure

Properties

CAS No. |

82496-23-9 |

|---|---|

Molecular Formula |

CH2N2S2 |

Molecular Weight |

106.18 g/mol |

IUPAC Name |

3H-1,2,3,5-dithiadiazole |

InChI |

InChI=1S/CH2N2S2/c1-2-4-5-3-1/h1H,(H,2,3) |

InChI Key |

WQUBSYCLJSPOKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSSN1 |

Origin of Product |

United States |

Synthetic Methodologies for 3h 1,2,3,5 Dithiadiazole and Derivatives

Strategies for Derivatization and Functionalization

The introduction of various substituents onto the 3H-1,2,3,5-dithiadiazole core is crucial for modulating its physicochemical properties and potential applications. Research efforts have been directed towards the synthesis of derivatives bearing aromatic, heteroaromatic, and other functional groups.

Introduction of Aromatic and Heteroaromatic Substituents

The synthesis of 4-aryl-1,2,3-thiadiazoles has been achieved through methods such as the iodine/DMSO-catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur. researchgate.net This one-pot synthesis offers a pathway to introduce aromatic moieties onto a thiadiazole ring. researchgate.net While this method applies to the 1,2,3-thiadiazole (B1210528) isomer, similar strategies could potentially be adapted for the this compound system. The functionalization of related heterocyclic systems, such as 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole, has been explored through SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, highlighting versatile approaches for introducing a range of substituents. nih.gov

Synthesis of Acrylpimaric Acid-Based Bisthiadiazole Derivatives

There is currently no specific information available in the reviewed literature regarding the synthesis of acrylpimaric acid-based bis-3H-1,2,3,5-dithiadiazole derivatives. Research in related areas has focused on the synthesis of bis-thiadiazole and bis-triazole compounds using techniques such as sonication, which has been shown to be an efficient method for preparing these structures.

Formation of Fluorine-Substituted Derivatives

The synthesis of fluorine-substituted heterocyclic compounds is an area of significant interest due to the unique properties conferred by the fluorine atom. While direct methods for the synthesis of fluorine-substituted this compound were not found in the available literature, general strategies for the synthesis of fluorinated heterocycles often involve the use of fluorinated building blocks or late-stage fluorination reactions. For other thiadiazole isomers, the introduction of fluorine-containing aromatic groups has been documented.

Advanced Synthetic Techniques and Challenges in Yield Optimization

The synthesis of the this compound ring is noted to be challenging, with the compound itself being described as a very rare heterocyclic system. researchgate.net General challenges in the synthesis of thiadiazole derivatives include the need for harsh reagents and conditions, which can limit functional group tolerance and selectivity. nih.gov

Modern synthetic methods that could be applicable to overcome these challenges include:

Electrochemical Synthesis: A metal- and oxidant-free electrochemical method has been reported for the synthesis of 1,2,3-thiadiazoles from N-tosyl hydrazones and elemental sulfur. researchgate.net This approach avoids the use of harsh oxidizing agents and may offer a greener alternative.

Solvent-Base Controlled Synthesis: The synthesis of 4,5-functionalized 1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides can be controlled by the choice of solvent and base to selectively produce the desired isomer. nih.gov

One-Pot Reactions: The development of one-pot syntheses, such as the iodine/DMSO catalyzed reaction for 4-aryl-1,2,3-thiadiazoles, can improve efficiency and reduce waste. researchgate.net

Yield optimization remains a significant hurdle, particularly for rare heterocyclic systems. Key factors influencing yield include the stability of intermediates, reaction conditions (temperature, solvent, catalyst), and the nature of the starting materials. For instance, in the synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes, the work-up procedure was found to dramatically affect the chemical yield. nih.gov Further research is needed to develop robust and high-yielding synthetic routes to this compound and its derivatives.

Reactivity and Reaction Mechanisms of 3h 1,2,3,5 Dithiadiazole Systems

Redox Chemistry of Dithiadiazole Radicals and Cations

The redox behavior of 3H-1,2,3,5-dithiadiazoles is a defining feature of their chemistry, enabling access to persistent radical species and cationic derivatives. This redox activity is central to their potential applications in molecular materials with interesting magnetic and conducting properties. jyu.firesearchgate.net

Reversible Interplay between Radicals and Diamagnetic Dimers

A key characteristic of 1,2,3,5-dithiadiazolyl radicals is their propensity to form diamagnetic dimers through a reversible π–π interaction. acs.org This dimerization is a crucial factor influencing their solid-state structures and magnetic properties. researchgate.netacs.org The equilibrium between the paramagnetic radical monomer and the diamagnetic dimer can be influenced by temperature and the nature of the substituents on the dithiadiazole ring. acs.org

For instance, magnetic measurements on some weakly dimerized dithiadiazolyl radicals have shown the emergence of paramagnetism at higher temperatures, with estimated solid-state dimerization energies in the range of -8 to -11 kJ mol⁻¹. acs.org The dimerization can occur in several geometric arrangements, with the cis-cofacial arrangement being a common motif. researchgate.netscholaris.ca This reversible dimerization has been explored for the development of molecular switches and materials with tunable magnetic properties.

Table 1: Dimerization Characteristics of Dithiadiazolyl Radicals

| Compound/Radical Family | Dimerization Behavior | Influencing Factors | Reference |

|---|---|---|---|

| General 1,2,3,5-Dithiadiazolyl Radicals | Reversible formation of diamagnetic dimers | Temperature, Substituents | acs.org |

| Weakly Dimerized DTDA Radicals | Onset of paramagnetism at elevated temperatures | Temperature | acs.org |

| p-NCC₆F₄CNSSN | Monomeric in the solid state, suggesting weaker dimerization | Substituent effects, intermolecular forces | acs.org |

| Diselenadiazolyl (DSeDA) Radicals | Stronger tendency to dimerize compared to DTDA radicals | Heavier p-block element (Se vs. S) | acs.org |

Oxidation and Reduction Pathways

1,2,3,5-Dithiadiazole radicals can be both oxidized and reduced, leading to the formation of dithiadiazolium cations and dithiadiazolide anions, respectively. The redox potentials are influenced by the substituents on the heterocyclic ring. grafiati.comulethbridge.ca

Cyclic voltammetry studies have shown that free dithiadiazole radicals typically undergo reversible one-electron oxidation at potentials around +0.8 V. grafiati.com For example, complexes of iron with dithiadiazole ligands have been shown to undergo reversible reduction and irreversible oxidation, with potentials that differ significantly from those of the free radicals. grafiati.com Specifically, complexes formulated as [Fe₂(CO)₆(S₂N₂CC₆H₄X)] are reversibly reduced at potentials between -1.59 to -1.70 V and irreversibly oxidized between +1.0 to +1.3 V. grafiati.com In contrast, a nickel complex, [Ni₂Cp₂(S₂N₂CC₆H₅)], exhibits both reversible reduction (-0.79 V) and oxidation (+0.45 V), consistent with the presence of an unpaired electron. grafiati.com

The synthesis of 1,2,3,5-dithiadiazolium cations is often a precursor step to generating the neutral radicals through reduction. uleth.ca These cations themselves are of interest and can be prepared through various synthetic routes, including the reaction of nitriles with thiazyl chloride. uleth.ca

Table 2: Electrochemical Data for Dithiadiazole Systems

| Compound | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) | Reversibility | Reference |

|---|---|---|---|---|

| Free Dithiadiazole Radicals | --- | ~ +0.8 | Reversible (Oxidation) | grafiati.com |

| [Fe₂(CO)₆(S₂N₂CC₆H₄X)] | -1.59 to -1.70 | +1.0 to +1.3 | Reversible (Reduction), Irreversible (Oxidation) | grafiati.com |

| [Ni₂Cp₂(S₂N₂CC₆H₅)] | -0.79 | +0.45 | Reversible | grafiati.com |

Ring Transformation Reactions

The 3H-1,2,3,5-dithiadiazole ring can undergo transformations to form new heterocyclic systems. These reactions often involve ring-opening followed by ring-closure (ANRORC-type mechanisms) or other rearrangements, providing synthetic routes to a variety of other sulfur-nitrogen heterocycles. researchgate.net

Assisted Ring Opening and Ring Closure Reactions Leading to New Heterocycles

1,2,3-Dithiazoles can serve as precursors for the synthesis of other heterocyclic compounds through ring transformation reactions. nih.govnih.gov These transformations can be initiated thermally or by the action of nucleophiles (thiophiles). nih.govnih.gov For instance, the thermolysis of 4,4'-disubstituted 5,5'-bi(1,2,3-dithiazolylidenes) can lead to the formation of isothiazolo[5,4-d]isothiazoles. nih.govnih.gov The reaction of N-azinyl-4-chloro-5H-1,2,3-dithiazol-5-imines can undergo an ANRORC-type ring transformation to yield azino-fused thiazoles. researchgate.net

Conversion to 1,5-Dithia-2,4,6,8-tetraazocines

1,2,3,5-Dithiadiazolyl radicals are useful precursors for the synthesis of larger sulfur-nitrogen heterocycles, specifically 1,5-dithia-2,4,6,8-tetraazocines. researchgate.netresearchgate.net This conversion highlights the synthetic utility of the dithiadiazole system in building more complex heterocyclic structures.

Reactions with Low-Valent Metal Ions: Oxidative Addition of S-S Bonds

The S-S bond within the this compound ring is susceptible to cleavage by low-valent metal complexes through oxidative addition. researchgate.netresearchgate.net This reaction involves the formal insertion of the metal center into the S-S bond, leading to the formation of new metal-sulfur bonds and a corresponding increase in the oxidation state of the metal. uni-muenster.delibretexts.org

For example, reactions of dithiadiazoles with palladium(0) complexes, such as Pd(PPh₃)₄, result in the reductive cleavage of the S-S bond and the formation of trinuclear palladium complexes containing Pd-S bonds. researchgate.netresearchgate.net This reactivity is a key aspect of their coordination chemistry and demonstrates the ability of the dithiadiazole ring to act as a non-innocent ligand, participating directly in the redox chemistry of the resulting metal complex. researchgate.net

Hydrolytic Reactivity of Dithiadiazolium Salts

Direct and extensive studies on the hydrolytic stability of 1,2,3,5-dithiadiazolium salts are not widely documented in the literature. However, insights can be drawn from the behavior of the closely related 1,2,3-dithiazolium isomers, which are known to be sensitive to aqueous conditions. This sensitivity suggests that 1,2,3,5-dithiadiazolium salts likely exhibit similar susceptibility to hydrolysis.

The stability of 1,2,3-dithiazolium perchlorate (B79767) salts in wet acetonitrile (B52724) has been observed to be highly dependent on the nature of the substituent at the C-5 position. mdpi.com Salts with more electron-withdrawing substituents are more prone to decomposition, which is thought to occur via hydrolysis at the C-5 position. mdpi.comsemanticscholar.org For instance, the highly reactive 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt, readily degrades upon stirring in wet acetonitrile, yielding products such as elemental sulfur and various oxidized and ring-rearranged species. encyclopedia.pub

Furthermore, the reaction of 1,2,3-dithiazolium chlorides with aqueous ammonia (B1221849) results in a ring transformation to produce 4-substituted-3-chloro-1,2,5-thiadiazoles. mdpi.com This reaction highlights the electrophilic and labile nature of the dithiazolium ring system when exposed to aqueous nucleophilic conditions. mdpi.com Attempts to convert 4-chloro-5-cyano-1,2,3-dithiazolium chloride to its perchlorate salt using aqueous perchloric acid led to a vigorous exothermic reaction, isolating only sulfur and ammonium (B1175870) perchlorate, further demonstrating the ring's instability in aqueous acid. semanticscholar.org Given these findings for the 1,2,3-isomers, it is reasonable to infer that 1,2,3,5-dithiadiazolium salts would also be reactive towards water, likely leading to ring-opening or decomposition, especially under acidic or basic conditions.

Table 1: Observed Reactivity of Dithiazolium Salts in Aqueous Media

| Dithiazolium Salt Isomer | Reagent/Condition | Observed Product(s) | Reference(s) |

| 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) | Wet Acetonitrile | Elemental sulfur, 4-chloro-5H-1,2,3-dithiazol-5-one, etc. | encyclopedia.pub |

| 5-Substituted-4-chloro-1,2,3-dithiazolium chlorides | Aqueous Ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazoles | mdpi.comsemanticscholar.org |

| 5-Substituted-4-chloro-1,2,3-dithiazolium perchlorates | Wet Acetonitrile | Decomposition (rate depends on substituent) | mdpi.com |

| 4-chloro-5-cyano-1,2,3-dithiazolium chloride | Aqueous Perchloric Acid | Sulfur, Ammonium Perchlorate | semanticscholar.org |

Polymerization Tendencies of Dithiadiazolium Salts

Dithiadiazolium salts have been identified as effective initiators for cationic polymerization. Research has shown that 1,2,3,5-dithiadiazolium salts, such as [RCNSSN]⁺[AsF₆]⁻, can initiate the polymerization of monomers like tetrahydrofuran (B95107) (THF). researchgate.net This reactivity is not unique to the 1,2,3,5-isomer; related 1,3,2,4-dithiadiazolium salts have also been successfully used as initiators for the cationic ring-opening polymerization of THF. researchgate.net The cationic nature of the dithiadiazolium ring is central to this capability, as it can readily trigger the polymerization cascade in susceptible monomers.

Beyond acting as initiators, dithiadiazole derivatives can also be involved in the formation of polymeric materials through other pathways. For example, the treatment of dimeric aryldithiadiazoles with atomic nitrogen generated in a plasma has been shown to yield polymeric products for alkyl derivatives. researchgate.net

Furthermore, solid-state transformations involving these heterocycles can lead to polymers. A notable reaction is the solid-state rearrangement of certain 1,3,2,4-dithiadiazoles into their more stable 1,2,3,5-isomers. researchgate.net This isomerization process, driven by thermal energy, can sometimes result in the formation of polymeric materials, suggesting a polymerization pathway that is coupled with the structural reorganization of the heterocyclic rings. researchgate.net The study of direct solid-state polycondensation (DSSP) in other systems, such as nylon salts, provides a conceptual framework for how ordered monomer crystals can transform into polymers while retaining their solid form, a process that may share mechanistic principles with the observed polymerization of dithiadiazole systems. researchgate.netmdpi.com

Table 2: Polymerization Reactions Involving Dithiadiazole Systems

| Dithiadiazole System | Role / Reaction Type | Monomer / Substrate | Result | Reference(s) |

| [RCNSSN]⁺[AsF₆]⁻ (1,2,3,5-isomer) | Cationic Initiator | Tetrahydrofuran (THF) | Poly(tetrahydrofuran) | researchgate.net |

| Aryl-dithiadiazolium salts (1,3,2,4-isomer) | Cationic Initiator | Tetrahydrofuran (THF) | Poly(tetrahydrofuran) | researchgate.net |

| Dimeric alkyl-dithiadiazoles | Reactant | Atomic Nitrogen Plasma | Polymeric Products | researchgate.net |

| 1,3,2,4-Dithiadiazoles | Reactant | Heat (Solid-State) | Rearrangement to 1,2,3,5-isomers, sometimes with polymerization | researchgate.net |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of this compound systems is crucial for controlling their reactivity and harnessing their synthetic potential.

Mechanism of Hydrolytic Reactions: While a definitive mechanism for the hydrolysis of 1,2,3,5-dithiadiazolium salts is not established, a plausible pathway can be proposed based on the well-studied reactivity of related sulfur-nitrogen heterocycles, such as the 1,2,3-isomers. mdpi.com The process likely begins with the nucleophilic attack of a water molecule on one of the electrophilic sulfur atoms of the dithiadiazolium cation. This initial attack would lead to the formation of a transient ring-opened intermediate. Subsequent steps, which could involve further reaction with water, proton transfers, and bond cleavages, would lead to the ultimate decomposition of the ring system.

In the transformation of 1,2,3-dithiazolium salts to 1,2,5-thiadiazoles by aqueous ammonia, a mechanism has been proposed that is based on the analogous conversion of 1,2-dithiolium salts. semanticscholar.org This pathway involves an initial nucleophilic attack by ammonia, followed by ring-opening to form a disulfide intermediate, which then undergoes an intramolecular cyclization with the elimination of a sulfur species to form the more stable thiadiazole ring. semanticscholar.org

Mechanism of Cationic Polymerization Initiation: When a 1,2,3,5-dithiadiazolium salt is used as an initiator, its function is to generate a cationic species that starts the polymerization chain reaction. For the ring-opening polymerization of a monomer like THF, the dithiadiazolium cation can react with the oxygen atom of the THF ring. This reaction leads to the opening of the THF ring and the formation of a new cationic species at the end of the monomer unit. This new cation then proceeds to attack another THF monomer, propagating the polymer chain. The dithiadiazolium moiety thus serves as the head group of the resulting polymer chain.

Mechanism of Solid-State Rearrangement: The solid-state isomerization of 1,3,2,4-dithiadiazoles to their 1,2,3,5-analogues has been investigated, and a common mechanism has been proposed. researchgate.net This transformation is believed to proceed through a series of concerted intermolecular interactions within the crystal lattice. The proposed mechanism involves close "head-to-tail" contacts between adjacent dithiadiazole rings, specifically involving S···N and S···S interactions. researchgate.net These interactions facilitate a cooperative rearrangement of the atoms, leading to the breaking and forming of bonds necessary to convert the 1,3,2,4-ring system into the thermodynamically more stable 1,2,3,5-ring system without passing through a disordered or molten state. researchgate.net

Electronic Structure and Bonding Analysis of 3h 1,2,3,5 Dithiadiazole

Molecular Orbital Theory and Frontier Orbital Character

Frontier molecular orbital (FMO) theory provides a powerful framework for understanding the reactivity and electronic properties of molecules by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org In the context of 3H-1,2,3,5-dithiadiazolyl radicals, the singly occupied molecular orbital (SOMO) plays a pivotal role.

Singly Occupied Molecular Orbitals (SOMOs) in Radicals

1,2,3,5-Dithiadiazolyl (DTDA) radicals are characterized by the presence of an unpaired electron residing in a SOMO. acs.org This SOMO is primarily localized on the heterocyclic CN₂S₂ ring and possesses π-symmetry. acs.orgresearchgate.net Theoretical calculations have consistently shown that there is minimal delocalization of the unpaired spin density onto the substituent attached to the carbon atom of the ring. researchgate.net The molecular orbitals of these five-membered heterocyclic radicals are analogous to those of the cyclopentadienyl (B1206354) anion, with the seventh electron occupying a π* molecular orbital. researchgate.net The stability of these radicals can be attributed in part to the delocalization of the unpaired electron within this π-system. jyu.fi

π*-Level Electron Population and Bond Elongation

The population of an antibonding π* orbital by a single electron in the DTDA radical has a direct impact on the geometry of the ring, particularly the S-S bond. The presence of an electron in a π* SOMO leads to an elongation of the S-S bond. acs.org For instance, the S-S bond length in the p-O₂NC₆F₄CNSSN• radical is significantly longer than a typical S-S single bond. acs.org This elongation is a direct consequence of the antibonding character of the SOMO with respect to the S-S interaction. Interestingly, the dimerization of two DTDA radicals, which involves the formation of a two-electron bond from the two SOMOs, results in a similar S-S bond length, suggesting that a single electron in an antibonding orbital has a comparable effect on bond distance as a pair of electrons in a related dimeric bonding orbital. acs.org

Electron Density Distribution Studies

Experimental Charge Density Analysis using X-ray Diffraction

High-resolution X-ray diffraction experiments are a powerful tool for mapping the experimental electron density distribution in crystals. Such studies on dithiadiazolyl radicals, for example on p-O₂NC₆F₄CNSSN•, have been performed to elucidate the fine details of their bonding. acs.org These experiments allow for the determination of atomic charges through Bader partitioning of the electron density. In the case of p-O₂NC₆F₄CNSSN•, this analysis revealed a significant charge transfer from the –CNSSN ring to the nitro (-NO₂) group, resulting in an electric polarization of the molecule. acs.org The –CNSSN moiety carries a net positive charge, while the NO₂ group is negative. acs.org Such charge separation within the DTDA ring is a known phenomenon and is a driving force for electrostatically governed intermolecular interactions in their crystal structures. acs.org

Topological Properties of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density. uni-muenchen.de This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. For the S-S bond in the p-O₂NC₆F₄CNSSN• radical, the electron density at the BCP is notably smaller compared to that in dimerized radicals or in a standard S-S single bond like in hexagonal L-cysteine. acs.org The Laplacian of the electron density (∇²ρ) at the BCP can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions.

A parametric QTAIM-based model has been developed to estimate bond orders in N,S-containing heterocycles, including 1,2,3-dithiazoles, which are structurally related to the 1,2,3,5-dithiadiazoles. researchgate.net This model utilizes electron delocalization indices as reference values to provide a more nuanced understanding of the bonding beyond simple bond orders. researchgate.net

Analysis of S-S Bond Character and Ellipticity

The ellipticity (ε) of the electron density at a bond critical point is a measure of the anisotropy of the electron density in the plane perpendicular to the bond path. It provides an indication of the π-character of a bond. A higher ellipticity value suggests a greater deviation from cylindrical symmetry and thus a more significant π-contribution to the bond.

In the p-O₂NC₆F₄CNSSN• radical, the ellipticity of the S-S bond is remarkably high (0.82), which is substantially larger than the values observed for the S-S bonds in dimerized dithiadiazolyl radicals (below 0.4). acs.org This high ellipticity experimentally confirms the significant π-character of the S-S bond in the radical, consistent with the presence of the unpaired electron in a π-symmetry antibonding orbital. acs.org This finding underscores the unique electronic nature of the S-S bond in these radical species.

Table of Topological Properties of S-S Bonds

| Compound/System | S-S Bond Length (Å) | Electron Density at BCP (ρ(r_c)) (e Å⁻³) | Laplacian of Electron Density (∇²ρ(r_c)) (e Å⁻⁵) | Ellipticity (ε) |

|---|---|---|---|---|

| p-O₂NC₆F₄CNSSN• (radical) | ~2.09 | Lower than dimers | - | 0.82 acs.org |

| Dimerized Dithiadiazolyls | ~2.09 | Higher than radical | - | < 0.4 acs.org |

| Hexagonal L-cysteine (single bond) | ~2.05 | Higher than radical | - | - |

Atomic Charge Distribution and Molecular Polarity

The distribution of atomic charges in the 1,2,3,5-dithiadiazolyl (DTDA) ring system reveals significant charge separation, which is a key determinant of its molecular polarity and intermolecular interactions. acs.org Computational studies, often employing Bader's Atoms in Molecules (AIM) theory for partitioning electron density, consistently show a distinct pattern of charge localization. acs.org

In substituted dithiadiazolyl radicals, the sulfur atoms of the heterocyclic ring are characteristically electropositive, while the nitrogen atoms are electronegative. acs.org For example, in the radical p-NO₂C₆F₄CNSSN•, AIM analysis of experimental and computational electron densities confirms this charge separation within the DTDA ring. acs.org This inherent polarization leads to a significant molecular dipole moment. The electrostatic potential (ESP) map of the DTDA moiety is consequently dominated by positive potential around the sulfur atoms. acs.org

| Atom | Experimental Charge (e) | Calculated Charge (e) at UB3LYP-D3/6-311++G(d,p) |

|---|---|---|

| S1 | +0.66 | +0.61 |

| S2 | +0.69 | +0.60 |

| N1 | -0.84 | -0.90 |

| N2 | -1.22 | -1.12 |

| C1 | +1.19 | +1.12 |

Computational Chemistry Approaches to Electronic Structure

Computational chemistry provides indispensable tools for elucidating the intricate electronic characteristics of molecules like 3H-1,2,3,5-dithiadiazole. By solving approximations of the Schrödinger equation, these methods offer deep insights into bonding, orbital energies, and reactivity.

Density Functional Theory (DFT) Calculations of Electronic States

Density Functional Theory (DFT) has become a standard and powerful method for investigating the ground-state electronic properties of dithiadiazole systems due to its favorable balance of computational cost and accuracy. scholaris.caulethbridge.ca DFT calculations are instrumental in understanding the geometry, stability, and frontier molecular orbitals (FMOs) of these compounds. ulethbridge.ca For dithiadiazolyl radicals, which possess an unpaired electron, open-shell DFT calculations (often using the UB3LYP functional) are employed to model the singly occupied molecular orbital (SOMO). acs.org

These calculations reveal that the SOMO in dithiadiazolyl radicals is typically a π-orbital with significant electron density delocalized over the N-S-N and S-C-S portions of the ring. researchgate.net The shape and energy of the SOMO are crucial for explaining the tendency of these radicals to form π–π dimers in the solid state, a phenomenon often described as "pancake bonding". researchgate.netacs.org

DFT studies on dimers of these radicals, using dispersion-corrected functionals like B3LYP-D3, have corroborated the nature of the weak, diffuse π–π interactions that hold the monomers together. acs.org Analysis of the calculated FMOs (HOMO-1, HOMO, LUMO, LUMO+1) of the dimer confirms the bonding picture developed from earlier semiempirical methods, validating the concept of these unique bonding interactions. acs.org Furthermore, DFT is used to rationalize differences in the redox behavior of various dithiadiazole derivatives and their metal complexes. ulethbridge.ca

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the investigation of electronic excited states. mpg.dewikipedia.orguci.edu It is the most widely used computational method for predicting properties like absorption spectra and understanding the nature of electronic transitions (e.g., from the ground state to an excited state upon absorption of light). rsc.orgarxiv.org The core principle of TD-DFT is that the time-dependent electron density maps uniquely to the time-dependent external potential, allowing the complex many-body problem to be treated via a simpler, non-interacting Kohn-Sham system. mpg.dewikipedia.org

In the context of dithiadiazoles, TD-DFT calculations have been performed to elucidate the origin of their optical properties. scholaris.ca For instance, while dilute solutions of the 4-(N-methyl-2′-benzimidazolyl)-1,2,3,5-dithiadiazolyl (MebimDTDA) radical are pale yellow, different solid-state polymorphs appear as distinct red or green-black crystals. scholaris.ca TD-DFT calculations (e.g., at the (U)B3LYP/6-311G(d,p) level of theory) are used to calculate the electronic transition energies, which can then be correlated with the observed colors. scholaris.ca These calculations help to understand how intermolecular interactions in the solid state, such as dimerization, influence the electronic structure and, consequently, the absorption spectrum. rsc.org

Prediction of Bond Orders and Electron Delocalization Indices

Understanding the precise nature of the chemical bonds within the this compound ring requires moving beyond simple Lewis structures. Computational methods based on the Quantum Theory of Atoms in Molecules (QTAIM) provide a rigorous framework for this analysis. Specifically, the electron delocalization index, DI(A-B), quantifies the number of electron pairs shared between two atomic basins (A and B) and is a powerful measure of bond order and electron delocalization. researchgate.net

A parametric QTAIM-based model has been developed for N,S-containing heterocycles, including the closely related 1,2,3-dithiazole systems, to predict bond orders from these calculated delocalization indices. researchgate.net This approach avoids the ambiguity of assigning hybridization states. For these types of rings, the S-S bond order is typically found to be slightly greater than a formal single bond. researchgate.net The S-N and S-C bonds often exhibit bond orders intermediate between single and double bonds, indicating significant π-delocalization within the heterocyclic ring. researchgate.net For example, in one study on 1,2,3-dithiazoles, the S-C bond order was found to be close to that of a sesquialteral (1.5) bond, rather than a formal double bond. researchgate.net These computational indices provide quantitative evidence for the delocalized electronic structure that is fundamental to the stability and reactivity of these heterocycles.

| Bond | Topological Bond Order (nDI topo) | Turning Radii Bond Order (nDI turn) |

|---|---|---|

| S-S | 1.103 | 1.07 |

| S-N | 1.396 | 1.34 |

| S-C | 1.458 | 1.43 |

Note: Data is for the 4,5-dichloro mpg.deresearchgate.netresearchgate.netdithiazol-2-ium cation, a system electronically related to dithiadiazoles, illustrating the application of the methodology.

Coordination Chemistry of 1,2,3,5 Dithiadiazolyl Ligands

Ligand Design and Synthesis for Metal Complexation

The design of 1,2,3,5-dithiadiazolyl ligands for metal complexation often involves the introduction of a coordinating group at the 4-position of the dithiadiazolyl ring. acs.org This strategy allows the DTDA moiety to act as a spin-bearing bidentate or bridging ligand. A prominent example is the synthesis of 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA), which was specifically designed as a chelating radical ligand. acs.orgnih.gov The synthesis of such ligands has paved the way for extensive studies into their coordination behavior with a variety of metal ions. acs.orgacs.org

Further design strategies have focused on creating binuclear metal complexes by employing bridging neutral radical ligands. For instance, the 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) ligand and its selenium analogue have been synthesized to bridge two metal centers. acs.orguoguelph.ca The ability to modify the substituent at the 4-position of the DTDA ring provides a powerful tool for tuning the electronic and magnetic properties of the resulting metal complexes. acs.org

Complexation with d-Block Transition Metals

The coordination chemistry of 1,2,3,5-dithiadiazolyl ligands with d-block transition metals is a well-explored area, with a diverse range of complexes having been synthesized and characterized. researchgate.net These complexes often exhibit fascinating magnetic and electronic properties arising from the interaction between the unpaired electron on the radical ligand and the d-electrons of the metal ion.

Formation of Complexes (e.g., Chromium, Manganese, Iron, Nickel, Cobalt, Palladium, Platinum, Copper)

Complexes of 1,2,3,5-dithiadiazolyl ligands have been successfully prepared with a variety of d-block transition metals. The reaction of 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) with bis(hexafluoroacetylacetonato)metal(II) precursors has yielded complexes with manganese(II), iron(II), cobalt(II), nickel(II), and copper(II). acs.orgnih.govacs.org For instance, the coordination of pyDTDA to bis(hexafluoroacetylacetonato)cobalt(II) results in a thermally stable complex. acs.orgnih.gov Similarly, complexes with manganese(II) and copper(II) have been prepared and studied. acs.orgnih.gov

The formation of binuclear complexes has been achieved using bridging ligands like 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA), leading to complexes with manganese(II), cobalt(II), and nickel(II). acs.org The coordination of dithiadiazolyl radicals to chromium has also been reported, resulting in the formation of π-complexes. uleth.ca Furthermore, the coordination chemistry extends to heavier transition metals, with palladium and platinum complexes of dithiadiazolyl-based ligands having been synthesized. ajol.infod-nb.info

The following table summarizes some of the reported d-block metal complexes with 1,2,3,5-dithiadiazolyl ligands:

| Metal | Ligand | Complex Formula | Reference |

| Chromium | Substituted aryl 1,2,3,5-dithiadiazolyls | CpCr(CO)₂(S₂N₂CC₆H₄R) | uleth.ca |

| Manganese | 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) | Mn(hfac)₂(pyDTDA) | acs.org, nih.gov |

| Manganese | 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) | [Mn(hfac)₂]₂(pymDTDA) | acs.org |

| Iron | 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) | Fe(hfac)₂(pyDTDA) | acs.org, nih.gov |

| Cobalt | 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) | Co(hfac)₂(pyDTDA) | acs.org, nih.gov |

| Nickel | 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) | Ni(hfac)₂(pyDTDA) | acs.org, nih.gov |

| Copper | 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) | Cu(hfac)₂(pyDTDA) | acs.org, nih.gov |

| Palladium | Diphenyl-2-(3-methyl)indolylphosphine and others | [PdCl₂L₂] | d-nb.info |

| Platinum | Diphenyl-2-(3-methyl)indolylphosphine and others | [PtCl₂L₂] | d-nb.info |

Note: 'hfac' stands for hexafluoroacetylacetonato, 'Cp' for cyclopentadienyl (B1206354), and 'L' for a general phosphine (B1218219) ligand.

Structural Characterization of Coordination Compounds

The structural characterization of these coordination compounds has been primarily achieved through single-crystal X-ray diffraction. These studies have revealed a variety of coordination modes and supramolecular architectures. For instance, in the solid state, the neutral radical 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl forms π-stacked dimers with close intermolecular S-S contacts. acs.org

The structures of the metal complexes often depend on the specific metal ion and the substituents on the dithiadiazolyl ligand. While the cobalt(II), nickel(II), and iron(II) complexes of pyDTDA are monomeric in the solid state, the corresponding manganese(II) and copper(II) complexes form dimers through intermolecular S···S contacts. acs.orgnih.govacs.org The manipulation of crystal packing through ligand substitution has been demonstrated, where introducing a cyano group on the pyridyl ring of the pyDTDA ligand prevents dimerization in the manganese(II) complex. rsc.org In binuclear complexes with the pymDTDA ligand, the two metal centers are bridged by the dithiadiazolyl-containing ligand. acs.org

Role of Dithiadiazolyl Ring Oxidation States (0 to -3) in Complexation

The 1,2,3,5-dithiadiazolyl ring system is known to exist in a range of oxidation states, from neutral radical (0) to trianion (-3), which significantly influences its coordination chemistry. researchgate.netresearchgate.net The majority of the coordination chemistry with d- and f-block metals has been explored with the neutral radical form of the DTDA ring. researchgate.net However, the potential for the dithiadiazolyl ring to accept electrons allows for the formation of complexes where the ring is formally reduced.

In some cases, complexation can induce a fractional electron transfer from the metal to the ligand. For example, in a cobalt porphyrin-dithiadiazolyl coordination polymer, the bonding is described as involving a Co(II) ion with a fractional positive charge and a dithiadiazolide hemi-anion, indicating a non-integer oxidation state for the DTDA ring. researchgate.net This redox activity of the dithiadiazolyl ligand is a key feature that contributes to the rich electronic properties of its metal complexes.

Complexation with f-Block Lanthanoid Metals (e.g., Lanthanum, Samarium, Dysprosium)

The coordination chemistry of 1,2,3,5-dithiadiazolyl ligands has been extended to the f-block lanthanoid metals, leading to the formation of coordination polymers with interesting magnetic properties. uoguelph.ca Complexes with lanthanum, cerium, praseodymium, neodymium, samarium, europium, gadolinium, terbium, and dysprosium have been reported. researchgate.netuoguelph.ca

The radical ligand 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) has been used to create one-dimensional lanthanide-radical chains of the formula [Ln(hfac)₃(pymDTDA)]n. uoguelph.ca In these complexes, antiferromagnetic coupling is observed between the lanthanide ion and the radical ligand. uoguelph.ca Another ligand, 4-(2'-benzoxazolyl)-1,2,3,5,-dithiadiazolyl (boaDTDA), has also been used to form 1D coordination polymers with lanthanide ions, but in this case, the coupling is ferromagnetic. uoguelph.ca Dysprosium complexes with a furyl-substituted pymDTDA ligand have been shown to exhibit single-molecule magnet (SMM) behavior. uoguelph.ca

The following table provides examples of f-block metal complexes with 1,2,3,5-dithiadiazolyl ligands:

| Metal | Ligand | Complex Formula | Magnetic Property | Reference |

| Lanthanum | 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) | [La(hfac)₃(pymDTDA)]n | Antiferromagnetic Ln-radical coupling | uoguelph.ca |

| Samarium | 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) | [Sm(hfac)₃(pymDTDA)]n | Antiferromagnetic Ln-radical coupling | uoguelph.ca |

| Dysprosium | 4-(2'-4-(2''-furyl)-pyrimidyl)-1,2,3,5-dithiadiazolyl (furylpymDTDA) | [Dy(hfac)₃]₂(furylpymDTDA) | Single-Molecule Magnet (SMM) behavior | uoguelph.ca |

| Neodymium | 4-(2'-benzoxazolyl)-1,2,3,5,-dithiadiazolyl (boaDTDA) | [Nd(hfac)₃(boaDTDA)]n | Ferromagnetic Ln-radical coupling | uoguelph.ca |

| Terbium | 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) | [Tb(hfac)₃(pymDTDA)]n | Orders antiferromagnetically below 3.2 K | uoguelph.ca |

Influence of Metal Coordination on Ligand Electronic and Spin States

Coordination to a metal center can significantly influence the electronic and spin states of the 1,2,3,5-dithiadiazolyl ligand. The nature and strength of the magnetic coupling between the ligand-centered spin and the unpaired electrons on the metal ion are of particular interest.

In the cobalt(II) complex with pyDTDA, ferromagnetic coupling is observed between the high-spin Co(II) ion and the radical ligand. acs.orgnih.gov Similarly, the nickel(II) complex exhibits ferromagnetic coupling. acs.orgnih.gov In contrast, the iron(II) complex shows antiferromagnetic coupling. acs.orgnih.gov For the manganese(II) complex of a cyano-substituted pyDTDA ligand, antiferromagnetic coupling was also determined. rsc.org The magnitude and sign of the exchange coupling constant (J) are highly dependent on the specific metal ion and the geometry of the complex. acs.org

The electronic spectra of the complexes also reveal the influence of metal coordination. In some palladium and platinum complexes, there is minimal perturbation of the ligand's electronic structure, while in others, a significant metal-ligand interaction is evident from the perturbed electronic and EPR spectra. researchgate.net As mentioned earlier, metal coordination can also lead to a partial reduction of the dithiadiazolyl ring, altering its electronic state from a neutral radical to a species with anionic character. researchgate.net This interplay between the metal and the redox-active ligand is a defining characteristic of the coordination chemistry of 1,2,3,5-dithiadiazolyls.

Magnetic Communication between Radical and Paramagnetic Metal Centers

The coordination of 1,2,3,5-dithiadiazolyl (DTDA) radicals to paramagnetic metal ions is a sophisticated strategy in molecular magnetism aimed at designing materials with novel magnetic properties. brocku.ca The presence of an unpaired electron on the DTDA ligand allows for magnetic exchange interactions with the unpaired electrons of the metal center. This communication can lead to either ferromagnetic (FM) or antiferromagnetic (AFM) coupling, influencing the total spin ground state of the resulting complex. acs.orgnih.gov The nature and magnitude of this magnetic coupling are highly sensitive to the electronic structure of the metal ion, the geometry of the coordination sphere, and the solid-state packing of the molecules. researchgate.netresearchgate.net

Theoretical studies, particularly those employing Density Functional Theory (DFT) and multiconfigurational wave function-based methods like CASSCF, have been instrumental in quantifying the exchange coupling constant (J) and understanding the underlying mechanisms of magnetic communication in these systems. nih.gov Electronic structure analyses indicate that the overlap between the singly occupied molecular orbitals (SOMOs) of the metal and the radical ligand is a key factor governing the extent of the exchange coupling. nih.gov

Research has explored a variety of transition metal ions, including manganese(II), cobalt(II), nickel(II), and copper(II), in combination with carefully designed DTDA ligands. acs.org For instance, ligands such as 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl (pyDTDA) and 4-(2'-pyrimidyl)-1,2,3,5-dithiadiazolyl (pymDTDA) have been effectively used to create binuclear and mononuclear metal complexes exhibiting significant magnetic interactions. acs.orgrsc.org

The magnetic properties are not solely determined by intramolecular interactions. In the solid state, intermolecular magnetic coupling, often mediated by close contacts between the dithiadiazolyl rings or between the radical and other parts of adjacent molecules, can also play a significant role. acs.orgresearchgate.net For example, in a binuclear manganese complex of pymDTDA, a significant increase in the magnetic susceptibility at low temperatures was attributed to intermolecular magnetic coupling facilitated by chalcogen-oxygen contacts. acs.org The inclusion of a dithiadiazolyl radical within a paramagnetic metallocyclic host has also demonstrated antiferromagnetic coupling between the host and guest spins. csic.es

The tunability of these magnetic interactions through the chemical modification of the DTDA ligand or by changing the metal ion makes these systems promising for the development of molecule-based magnetic materials. brocku.ca The careful design of these radical-metal complexes opens up possibilities for creating materials with properties like magnetic bistability and long-range magnetic ordering. brocku.ca

Table of Magnetic Coupling in 1,2,3,5-Dithiadiazolyl Metal Complexes

Supramolecular Assembly and Solid State Phenomena of 1,2,3,5 Dithiadiazolyls

Dimerization and Aggregation Modes in Crystalline Solids

In the solid state, 1,2,3,5-dithiadiazolyl radicals frequently overcome the inherent repulsion of their open-shell electronic structures to form spin-paired dimers. researchgate.net This dimerization is a key factor in their solid-state packing and is primarily driven by the formation of a unique type of multicenter bond. The symmetry of the singly occupied molecular orbital (SOMO) allows for several modes of association, with the observed arrangement often being influenced by other intermolecular forces within the crystal lattice. researchgate.net

A predominant feature in the solid-state chemistry of DTDA radicals is their propensity to form dimers through a π-π interaction, often referred to as "pancake bonding". rsc.orgiucr.org This interaction is analogous to π-stacking but occurs at significantly shorter intermolecular distances than typical van der Waals contacts. rsc.orgresearchgate.net The bonding arises from the overlap of the singly occupied molecular orbitals (SOMOs) of two radical units, leading to a two-electron multicenter (2e/mc) bond. rsc.orgresearchgate.net This SOMO-SOMO interaction, coupled with dispersion forces, is the primary contributor to the binding energy of the dimer. rsc.orgresearchgate.net The resulting dimers are typically diamagnetic due to the spin pairing of the electrons. iucr.org

The strength of this π-π dimerization can be influenced by substituents on the DTDA ring system. For instance, studies on dichlorophenyl dithiadiazolyls have shown that intra-dimer S···S contacts can be weakened, leading to a thermal population of a triplet excited state. rsc.orgdocumentsdelivered.com

| Compound Series | Intra-dimer S···S Contact Range (Å) | Exchange Interaction (2J) (cm⁻¹) |

| Dichlorophenyl dithiadiazolyls (DCP-DTDA) | 3.119(8) – 3.300(5) | -904 to -1529 |

This table presents data on the range of intra-dimer S···S contacts and the corresponding exchange interactions for a series of dichlorophenyl dithiadiazolyl radicals, illustrating the weakening of the π-π* dimerization.* rsc.org

The spatial arrangement of the DTDA radicals within the dimer can vary. The most common arrangement is the cis-cofacial dimer, where the two heterocyclic rings are eclipsed, bringing the sulfur atoms into close proximity. rsc.orgresearchgate.netresearchgate.net This arrangement allows for maximal overlap of the SOMOs. researchgate.net However, other arrangements, such as twisted dimers, have also been observed. researchgate.net In a twisted arrangement, the rings are rotated relative to each other. The preference for a particular arrangement is often dictated by a combination of maximizing the pancake bonding interaction and accommodating other intermolecular forces within the crystal packing. researchgate.net For example, 4-[3-(trifluoromethyl)phenyl]-3H-1,2,3,5-dithiadiazol-3-yl crystallizes with both cis-oid and twisted dimers in its structure. Diselenadiazolyl radicals, the selenium analogues of DTDAs, also exhibit a strong tendency to form cis-cofacial dimers. acs.org

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in DTDA chemistry. acs.orgunizar.es The subtle energy differences between various packing arrangements can lead to the formation of different polymorphs under varying crystallization conditions, such as temperature. acs.orgunizar.es This structural flexibility highlights the delicate balance of intermolecular forces at play. acs.org

For example, 4-(4′-cyano-2′,3′,5′,6′-tetrafluorophenyl)-1,2,3,5-dithiadiazolyl is known to have at least two monomeric polymorphs, the α and β phases, which can be selectively obtained by controlling sublimation conditions. acs.org Similarly, the halo-functionalized radical p-BrC₆F₄CNSSN is trimorphic, with phases containing monomeric radicals, a mixture of dimers and monomers, and solely dimeric units. acs.orgacs.orgfigshare.com The 9'-anthracenyl-functionalized dithiadiazolyl radical exhibits at least four structurally characterized crystalline phases, all of which are monomeric and can interconvert through temperature changes. nih.gov The existence of polymorphism underscores how minor changes in crystallization can lead to significant differences in the solid-state structure, which in turn affects the material's physical properties.

| Compound | Polymorphs | Structural Features |

| 4-(4′-cyano-2′,3′,5′,6′-tetrafluorophenyl)-1,2,3,5-dithiadiazolyl | α-phase, β-phase | Both are monomeric. |

| p-BrC₆F₄CNSSN | 1α, 1β, 1γ | 1α: monomeric; 1β: mixture of dimer and monomer; 1γ: dimeric. |

| 9'-anthracenyl-dithiadiazolyl | 3α, 3β, 3γ, 3δ, 3ε | All are monomeric; exhibit interconversions with temperature. |

This table summarizes the polymorphic behavior of selected 1,2,3,5-dithiadiazolyl radicals, detailing the different phases and their key structural characteristics. acs.orgacs.orgacs.orgfigshare.comnih.gov

Non-Covalent Interactions Governing Self-Assembly

Beyond the strong π-π dimerization, a suite of weaker non-covalent interactions plays a crucial role in directing the self-assembly of DTDA radicals into their final crystalline architectures. These interactions, including chalcogen-chalcogen, chalcogen-nitrogen, hydrogen, and halogen bonds, act as "supramolecular synthons" that guide the packing of the radical units. researchgate.netacs.org

Intermolecular sulfur-sulfur (S···S) and sulfur-nitrogen (S···N) contacts are frequently observed as structure-directing motifs in the crystal packing of DTDA radicals. researchgate.netacs.org These interactions can be considered a form of chalcogen bonding. The S···N interactions, in particular, are recognized as significant synthons in DTDA chemistry and are categorized based on their geometry. researchgate.netacs.org They are thought to arise from a charge transfer from the nitrogen lone pair to the σ* orbital of the S–S bond. acs.org In the solid-state structure of the γ-phase of p-BrC₆F₄CNSSN, centrosymmetric pairs of S–S···N contacts link the dimeric units into a tetrameric building block. acs.org

Hydrogen bonding, a cornerstone of supramolecular chemistry, also influences the packing of DTDA derivatives, particularly when suitable donor and acceptor groups are present on the substituent. nih.govmdpi.com

More specific to substituted DTDAs, halogen bonding has emerged as a significant structure-directing interaction. acs.orgacs.orgfigshare.com In halo-functionalized dithiadiazolyl radicals like p-XC₆F₄CNSSN (where X = Br or I), sigma-hole type interactions of the form C–X···N are observed. acs.orgacs.orgfigshare.com The strength of this interaction increases with the size of the halogen atom. acs.orgacs.orgfigshare.com A natural bond order analysis has revealed that these interactions involve lone pair donation from the heterocyclic nitrogen atom to the C–X σ* orbital. acs.orgacs.orgfigshare.com In some structures, there is a competition between N···X–C halogen bonds and N···S–S interactions, highlighting the nuanced interplay of different non-covalent forces in determining the final crystal structure. acs.org

| Interaction Type | Donor | Acceptor | Description |

| S···S | Sulfur | Sulfur | Intermolecular chalcogen-chalcogen contact. |

| S···N | S-S σ* orbital | Nitrogen lone pair | Chalcogen bond acting as a structure-directing synthon. |

| Halogen Bonding | C-X σ* orbital (X=Br, I) | Nitrogen lone pair | Sigma-hole interaction influencing crystal packing. |

This table outlines the key non-covalent interactions, beyond π-π* dimerization, that govern the self-assembly of 1,2,3,5-dithiadiazolyl radicals in the solid state.* researchgate.netacs.orgacs.orgfigshare.com

CN···S Supramolecular Motifs

A recurring and robust supramolecular synthon observed in the crystal structures of cyano-functionalized dithiadiazolyl radicals is the CN···S interaction. researchgate.net This electrostatically favorable contact plays a significant role in directing the molecular packing in the solid state. researchgate.net For instance, in the dithiadiazolyl radical p-NCC6F4C6F4CNSSN•, molecules are linked into chains via these CN···S interactions. researchgate.net This persistent motif is observed even in polymorphic forms of other cyano-substituted DTDA radicals. researchgate.net The prevalence of this interaction highlights its utility as a reliable tool in the crystal engineering of these radical species. The deliberate incorporation of cyano groups has been extensively studied as a strategy to guide the packing of DTDA radicals. researchgate.net In the case of p-NCC6F4CNSSN, the suppression of dimerization is accompanied by the retention of these structure-directing CN···S contacts, underscoring the strength and preference of this particular supramolecular interaction. acs.org

β-Sheet Structures and Chlorosubstituted Aryls

The introduction of chloro substituents on the aryl ring of dithiadiazolyl radicals can lead to the formation of lamellar, or sheet-like, structures. rsc.org Specifically, a series of dichlorophenyl dithiadiazolyls (DCP-DTDA) have been shown to adopt β-sheet structures. rsc.org This structural arrangement is facilitated by the propensity of chloro-aromatics to engage in such packing motifs. rsc.org Within these lamellar structures, intra-stack Cl···Cl contacts are observed, with distances ranging from 3.44(1) to 3.82(1) Å. rsc.org Perpendicular to the stacking direction, the crystal packing is further stabilized by intermolecular S···Cl contacts. rsc.org This demonstrates how the choice of substituent can effectively guide the dimensionality of the solid-state architecture.

Crystal Engineering Principles Applied to Dithiadiazolyl Radicals

Crystal engineering with 1,2,3,5-dithiadiazolyl radicals has been a subject of intensive research due to the direct correlation between their solid-state structure and their magnetic and conductive properties. researchgate.netscispace.com These heterocyclic, sulfur-nitrogen-containing neutral radicals are considered valuable building blocks for the development of molecular magnets and conductors. researchgate.netscispace.com A primary focus of these studies has been to understand and control the factors that influence the crystal structure. researchgate.net

A common structural feature in many dithiadiazolyl compounds is the formation of "pancake-bonded" π−π dimers. researchgate.net This interaction involves the coupling of two unpaired electrons from adjacent radicals, leading to a diamagnetic singlet ground state. researchgate.net The most prevalent dimer configuration is the cis-cofacial arrangement, where the two heterocyclic rings are eclipsed, allowing for close S···S contacts. researchgate.net The propensity to form this dimer motif is so strong that it can be considered a supramolecular synthon in its own right. acs.org

Strategies have been developed to destabilize these π−π dimers in order to access new paramagnetic phases. acs.org One such approach involves introducing substituents at the 2' and 6' positions of an attached aryl ring, which can create steric or electronic repulsion between the substituent and the nitrogen atoms of the DTDA ring. acs.org

Influence of Molecular Structure on Crystal Packing (e.g., Steric Factors, Substituent Effects)

For example, in perfluorophenyl-dithiadiazolyl radicals with the general formula p-XC6F4CNSSN (where X = CN, Br, NO2, and NCC6F4), variations in magnetic properties are attributed to differences in molecular packing rather than changes in the electronic distribution of the radical itself. acs.org This highlights the dominant role of crystal packing in determining the bulk properties of these materials.

The interplay of different non-covalent interactions is also crucial. In some systems, halogen bonding, such as C–Br···N interactions, can be a key structure-directing force. acs.org However, the formation of these contacts can sometimes be compromised in favor of other interactions, leading to the formation of different polymorphs. acs.org This competition between various potential intermolecular interactions underscores the complexity of predicting and controlling the crystal structures of these radical species. The size and polarizability of substituents can also play a significant role, as demonstrated by the influence of different halide anions on the crystal structures of related imidazolium salts. nih.gov

The following table summarizes the structural features of a series of dichlorophenyl dithiadiazolyls:

| Compound | Substituent Pattern | Intra-dimer S···S Contacts (Å) | Intra-stack Cl···Cl Contacts (Å) |

| 1 | 2,3-Dichlorophenyl | 3.119(8) - 3.300(5) | 3.44(1) - 3.82(1) |

| 2 | 2,4-Dichlorophenyl | 3.119(8) - 3.300(5) | 3.44(1) - 3.82(1) |

| 3 | 2,5-Dichlorophenyl | 3.119(8) - 3.300(5) | 3.44(1) - 3.82(1) |

| 4 | 3,4-Dichlorophenyl | 3.119(8) - 3.300(5) | 3.44(1) - 3.82(1) |

| 5 | 3,5-Dichlorophenyl | 3.119(8) - 3.300(5) | 3.44(1) - 3.82(1) |

Data sourced from Constantinides et al. rsc.org

Advanced Materials Applications of 1,2,3,5 Dithiadiazole Derivatives

Molecular Electronics

The versatility of the 1,2,3,5-dithiadiazolyl ring system, with its multiple oxidation states, makes it a valuable component in the design of materials for molecular electronics. researchgate.net By carefully selecting substituents, scientists can tune the electronic properties and solid-state packing of these molecules, influencing their conductivity and electron transport characteristics. capes.gov.br

Organic Conductors and Semi-Conductors

Neutral radical 1,2,3,5-dithiadiazolyls have been investigated as fundamental components for creating organic conductors, with some derivatives achieving conductivities as high as 10 S/cm⁻¹. researchgate.net The ability to delocalize the unpaired electron within the dithiadiazolyl ring system contributes to their potential as building blocks for conductive materials. capes.gov.br

One notable example involves the co-sublimation of simple dithiadiazolyls, such as Phenyl-CNSSN, with iodine. This process results in a p-doped charge transfer complex where stacks of dithiadiazolyls are associated with iodide or triiodide anions. shu.ac.uk A complex of 1,3-phenylene-bis-dithiadiazolyl with iodine was found to be a semiconductor at room temperature, demonstrating a conductivity of 100 S/cm⁻¹. shu.ac.uk

The replacement of sulfur with selenium to form 1,2,3,5-diselenadiazolyl (DSDA) radicals often leads to isomorphous materials. However, selenium derivatives can offer enhanced electron-transport properties due to the more diffuse nature of the 4p orbitals of selenium compared to the 3p orbitals of sulfur. acs.org

Electron Transport Properties

The electron transport properties of 1,2,3,5-dithiadiazole derivatives are intrinsically linked to their molecular packing in the solid state. researchgate.net The substitution of sulfur with selenium in these heterocycles has been shown to yield materials with superior electron-transport capabilities. acs.org This enhancement is attributed to the larger and more diffuse 4p orbitals of selenium, which can facilitate more effective intermolecular electronic communication. acs.org

Formation of Linear Chain Compounds

A significant characteristic of many 1,2,3,5-dithiadiazolyl radicals is their tendency to form one-dimensional stacks or linear chain compounds in the solid state. shu.ac.ukacs.org This self-assembly is often driven by supramolecular interactions, such as CN···S contacts. nih.gov

For instance, the first reported paramagnetic dithiadiazolyl, p-NC.C6F4.CNSSN, exhibits polymeric chain structures formed through strong S---N interactions. shu.ac.uk However, in some cases, like with 1,3-phenylene-bis-dithiadiazolyl, a Peierls distortion can occur, leading to alternating short and long distances between molecules within the stack. shu.ac.uk

The table below summarizes the conductivity of selected 1,2,3,5-dithiadiazole derivatives.

| Compound/Complex | Conductivity (S/cm⁻¹) | Temperature | Reference |

| Neutral Radical Dithiadiazolyls (general) | up to 10 | Not Specified | researchgate.net |

| 1,3-phenylene-bis-dithiadiazolyl with iodine | 100 | Room Temperature | shu.ac.uk |

Molecular Magnetism

The presence of an unpaired electron in 1,2,3,5-dithiadiazolyl radicals makes them prime candidates for the construction of molecular magnetic materials. capes.gov.br These organic radicals can exhibit a range of magnetic behaviors, including magnetic bistability and long-range magnetic ordering, depending on their solid-state arrangement and intermolecular interactions. researchgate.netshu.ac.uknih.govresearchgate.netnih.gov

Organic Radical Magnets and Magnetic Bistability

Several 1,2,3,5-dithiadiazolyl radicals have been identified as organic radical magnets, displaying magnetic ordering at low temperatures. researchgate.netshu.ac.uknih.gov A key phenomenon observed in some of these systems is magnetic bistability, where the material can exist in two different magnetic states under the same external conditions, often exhibiting thermal hysteresis. researchgate.netnih.govacs.org

A notable example is 4-(2′-benzimidazolyl)-1,2,3,5-dithiadiazolyl (HbimDTDA), which shows a first-order phase transition around 270 K. acs.org This transition is accompanied by a thermal hysteresis in its magnetic susceptibility. acs.org In its low-temperature phase, the radical is diamagnetic due to the formation of "pancake bonds" between the π-radicals. acs.org At higher temperatures, these bonds break, leading to a paramagnetic state. acs.org This reversible transition makes HbimDTDA the first example of magnetic bistability in a DTDA radical. acs.org

Similarly, the coordination complex La(hfac)₃(pyDTDA)₂, where pyDTDA is 4-(2′-pyridyl)-1,2,3,5-dithiadiazolyl, exhibits a rare re-entrant phase transition. acs.org Below 100 K, it is diamagnetic due to pancake bonding of the radical ligands. acs.org Upon heating, it undergoes two sequential structural phase transitions at approximately 160 K and 310 K, which involve the stepwise breaking of these pancake bonds and result in increases in paramagnetic susceptibility. acs.org

Ferromagnetic and Antiferromagnetic Interactions in Radical Crystals

The magnetic properties of crystalline 1,2,3,5-dithiadiazolyl radicals are governed by the nature of the intermolecular exchange interactions, which can be either ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel). The type of interaction is highly dependent on the molecular packing and the relative orientation of the radical molecules. nih.govresearchgate.net

DFT studies on a series of perfluorophenyl-dithiadiazolyl radicals have shown a variety of both ferromagnetic and antiferromagnetic interactions. researchgate.net It has been suggested that the dominant exchange mechanism is a direct interaction between radical centers, where the orthogonality of the singly-occupied molecular orbitals (SOMOs) favors ferromagnetic coupling. researchgate.net

The β-phase of p-NC.C6F4.CNSSN is a well-known example that orders as a canted antiferromagnet (weak ferromagnet) at 36 K, while its α-polymorph exhibits antiferromagnetic ordering. shu.ac.uknih.gov This highlights the critical role of crystal packing in determining the bulk magnetic properties. nih.gov In contrast, the perfluorobiphenyl derivative p-NCC₆F₄C₆F₄CNSSN behaves as a near-ideal Curie paramagnet, indicating negligible intermolecular exchange. nih.gov

The table below presents the magnetic properties of selected 1,2,3,5-dithiadiazole derivatives.

| Compound | Magnetic Behavior | Transition Temperature (T_c) | Reference |

| α-p-NC.C6F4.CNSSN | Antiferromagnetic Ordering | ~8 K (max in χ) | nih.gov |

| β-p-NC.C6F4.CNSSN | Canted Antiferromagnet (Weak Ferromagnet) | 36 K | nih.gov |

| 4-(2′-Benzimidazolyl)-1,2,3,5-dithiadiazolyl (HbimDTDA) | Magnetic Bistability | ~270 K (Phase Transition) | acs.org |

| La(hfac)₃(pyDTDA)₂ | Re-entrant Phase Transition | ~160 K and ~310 K | acs.org |

| p-NCC₆F₄C₆F₄CNSSN | Paramagnetic | N/A | nih.gov |

Spin Density Distribution and its Impact on Magnetic Behavior

The magnetic properties of 1,2,3,5-dithiadiazolyl (DTDA) radicals are intrinsically linked to the distribution of the unpaired electron in the Singly Occupied Molecular Orbital (SOMO). acs.org Theoretical, EPR, and polarized neutron diffraction studies have consistently shown that the spin density is largely localized on the heterocyclic CNSSN ring. researchgate.net Specifically, the majority of the spin density resides on the nitrogen and sulfur atoms. sun.ac.za A notable feature is the presence of negative spin density on the carbon atom of the ring, which arises from a polarization effect exerted by the SOMO on some of the doubly occupied molecular orbitals. csic.es This localization allows for chemical modification of the substituent (R) group attached to the carbon, enabling control over the solid-state packing and intermolecular interactions without significantly altering the fundamental magnetic character of the radical unit. researchgate.net

The magnetic behavior of these materials in the solid state is dictated by the interplay between the spin-bearing radical units. Many DTDA radicals form co-facial π-dimers through "pancake bonding," where the SOMO orbitals of two radicals overlap. csic.es This strong interaction leads to a spin-paired singlet ground state, rendering the material diamagnetic. csic.es However, in some cases, paramagnetism can be observed due to the thermal population of a triplet excited state. researchgate.net

For radicals that remain monomeric in the solid state, long-range magnetic ordering can occur through weaker intermolecular interactions. The nature of this ordering—whether ferromagnetic or antiferromagnetic—is highly dependent on the specific crystal packing and the resulting orbital overlap between adjacent radicals.

Antiferromagnetic Interactions: In compounds like p-BrC6F4CNSSN•, the magnetic interactions between the radical centers are antiferromagnetic, leading to paramagnetic behavior with a negative Weiss constant, though long-range order is not established. csic.es

Ferromagnetic Interactions: The radical p-O2NC6F4CNSSN• is a notable example of a molecule-based ferromagnet. acs.orgcsic.es High-resolution X-ray diffraction experiments have confirmed that the charge density distribution, particularly the orthogonal orientation of the charge density around the sulfur and nitrogen atoms, facilitates ferromagnetic coupling between the molecules in the crystal lattice. acs.org This compound exhibits a ferromagnetic transition at 1.32 K. csic.es

The delocalization of the unpaired electron within the DTDA ring is a key factor enabling these diverse magnetic phenomena, making them a versatile class of materials for the design of molecular magnets. acs.org

Optoelectronic Materials

Functionalized 1,2,3,5-dithiadiazolyl radicals have emerged as a promising class of materials for optoelectronic applications, demonstrating properties such as fluorescence, electroluminescence, and photoconductivity.

Fluorescence and Electroluminescence in Functionalized Dithiadiazolyls

While the presence of a radical species often quenches fluorescence, specific molecular designs have yielded highly emissive DTDA derivatives. acs.orgchinesechemsoc.org The key strategy involves attaching a robust fluorophore, such as a polycyclic aromatic hydrocarbon (PAH), to the DTDA ring. In these systems, the emission originates from the PAH moiety, while the DTDA radical acts as a quenching agent. However, the quenching process can be rendered inefficient, allowing for bright luminescence. acs.orgchinesechemsoc.org

A prime example is the pyren-1′-yl-functionalized DTDA radical (pyren-1'-yl-CNSSN). acs.orgnih.gov In solution, this compound is monomeric and displays intense, deep-blue fluorescence (emission at 440 nm) upon excitation. acs.orgnih.gov The reason for the bright emission lies in the significant energy mismatch and poor spatial overlap between the DTDA radical's SOMO and the pyrene (B120774) π manifold. This electronic disparity effectively hinders the non-radiative electron-exchange relaxation pathway that would otherwise quench the fluorescence. nih.gov

Crucially, this fluorescence translates to electroluminescence (EL) in devices. A prototype Organic Light-Emitting Diode (OLED) incorporating the pyren-1′-yl-DTDA radical as the emissive component exhibited sky-blue emission with CIE coordinates of (0.205, 0.280). nih.gov The device achieved a notable brightness of 1934 cd/m² at an applied voltage of 16 V. nih.gov

Similar behavior has been observed in other derivatives, such as the phenanthrene-functionalized DTDA, which also shows sky-blue emission at 440 nm, and the 9′-anthracenyl-dithiadiazolyl radical, which is likewise fluorescent. chinesechemsoc.orgcsic.es

| Compound/System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Emission Color | Notes |

| pyren-1′-yl-DTDA radical (1) | 241 | 440 | 50% | Deep-Blue | Monomeric in solution. nih.gov |

| [pyren-1′-yl-DTDA]⁺[GaCl₄]⁻ Salt | ~241 | ~440 | 98% | Deep-Blue | Diamagnetic salt, shows enhanced quantum yield. nih.gov |

| OLED with pyren-1′-yl-DTDA | N/A (Electrical) | N/A | N/A | Sky-Blue | Electroluminescence, brightness of 1934 cd/m² at 16V. nih.gov |

| 9′-anthracenyl-DTDA radical (3) | 255 | 440 | N/A | Blue | Intense emission in solution. csic.es |

| [9′-anthracenyl-DTDA]⁺[GaCl₄]⁻ Salt | 255 | ~440 | 30% | Blue | Diamagnetic salt, shows enhanced quantum yield over the radical. csic.es |

| phenanthrene-DTDA radical | N/A | 440 | 11% | Sky-Blue | Emissive in solution and solid composite films. acs.orgchinesechemsoc.org |

Photoconducting Behavior

Certain dithiadiazolyl derivatives have demonstrated the ability to function as photoconductors, where their electrical conductivity increases upon exposure to light. This property is critical for applications in photodetectors and other light-sensitive electronic components.

The pyren-1′-yl-dithiadiazolyl radical, known for its fluorescence, also exhibits photoconductivity. nih.gov While thin films of the material show emission at shorter wavelengths (375 nm), single-crystal measurements reveal a distinct photoconducting response upon excitation with longer wavelength light (455 nm). nih.gov

A more detailed investigation into photoconductivity was performed on devices using 4,4′-bis(1,2,3,5-dithiadiazolyl) (BDTDA). researchgate.net Thin films of BDTDA were sandwiched between transparent indium tin oxide (ITO) and aluminum (Al) electrodes to create a photocell. These devices exhibited an unusual anomalous transient current, which is attributed to a significant imbalance between the mobilities of holes and electrons, as well as bulk polarization effects within the material. researchgate.net This phenomenon led to the proposal of a new operational principle for organic optoelectronic systems. This novel mechanism can efficiently generate an alternating photocurrent, which circumvents some of the common drawbacks of organic semiconductors, such as poor charge carrier mobility. researchgate.net

| Compound | Device Structure | Observation | Wavelength (nm) | Significance |

| pyren-1′-yl-DTDA | Single Crystal | Photoconducting response | 455 | Demonstrates multifunctional optoelectronic properties. nih.gov |

| 4,4′-bis(1,2,3,5-dithiadiazolyl) (BDTDA) | ITO/BDTDA/Al | Anomalous transient current | N/A | Enables a novel mechanism for generating alternating photocurrent. researchgate.net |

Switchable Materials and Molecular Devices

The ability of 1,2,3,5-dithiadiazolyl radicals to switch between distinct physical states in response to external stimuli like temperature makes them excellent candidates for molecular switches and memory devices. rsc.orgjyu.fi This switching capability often arises from structural phase transitions in the solid state that alter the magnetic properties of the material. jyu.fi

A compelling example of a switchable magnetic material is found in the coordination complex La(hfac)₃(pyDTDA)₂, where 'pyDTDA' is the 4-(2′-pyridyl)-1,2,3,5-dithiadiazolyl radical ligand. uoguelph.ca The magnetic behavior of this material is governed by the weak "pancake bonding" interactions between the π-radical pyDTDA ligands. The system undergoes two sequential and reversible structural phase transitions upon heating, leading to a stepwise change in its magnetic susceptibility. uoguelph.ca

Low-Temperature Phase (Below ~160 K): The material is in a monoclinic (C2/c) phase. The pyDTDA radicals are fully dimerized via pancake bonds, resulting in a spin-paired, diamagnetic state. uoguelph.ca

Intermediate-Temperature Phase (~160 K to ~310 K): At approximately 160 K, the complex undergoes a phase transition to a triclinic (P-1) structure. In this phase, half of the pancake bonds between the radical ligands are broken. This "opening" of the dimers releases the spins, causing a sharp, stepwise increase in the paramagnetic susceptibility. uoguelph.ca

High-Temperature Phase (Above ~310 K): A second phase transition occurs around 310 K, where the material reverts to a monoclinic (C2/c) phase. In this state, all the remaining pancake bonds are ruptured. The material becomes fully paramagnetic, corresponding to the sum of the non-interacting radical ligands. uoguelph.ca

This sequence represents a clear switching from a diamagnetic "OFF" state to two distinct paramagnetic "ON" states. Uniquely, the system exhibits a rare re-entrant phase transition, returning to the monoclinic space group at high temperatures. This behavior underscores the extreme sensitivity of the radical-radical interactions to small geometric changes, a property that can be harnessed for designing highly sensitive molecular recognition elements and devices. uoguelph.ca

| Temperature Range | Crystal System | Radical State | Magnetic Property |

| < 160 K | Monoclinic (C2/c) | Fully Dimerized ("Closed") | Diamagnetic |

| 160 K - 310 K | Triclinic (P-1) | Half Dimerized ("Open/Closed") | Paramagnetic (Step 1) |

| > 310 K | Monoclinic (C2/c) | Fully Monomeric ("Open") | Paramagnetic (Step 2) |

Applications in Photovoltaic Devices

Derivatives of 1,2,3,5-dithiadiazole are considered promising materials for photovoltaic applications due to their propensity to form stable radicals, which can facilitate charge separation and transport processes essential for solar energy conversion. researchgate.net Research has demonstrated their potential in novel optoelectronic conversion systems.

A key study focused on thin-film devices made from 4,4′-bis(1,2,3,5-dithiadiazolyl) (BDTDA), a molecule featuring two interacting DTDA radical units. researchgate.net When a 300 nm film of BDTDA was placed between an indium tin oxide (ITO) electrode and an aluminum (Al) electrode, the resulting device showed unique photovoltaic behavior. Instead of a conventional steady-state direct current (DC) under illumination, the device generated a significant transient current. researchgate.net

This behavior was used to establish a new operational principle for organic photovoltaic systems that efficiently produces an alternating photocurrent. This approach offers a potential advantage over traditional organic solar cells by being less affected by common issues such as poor and imbalanced charge carrier mobility and the buildup of space charges that can degrade device performance. researchgate.net The transient photocurrent is linked to polarization effects within the material, allowing stored charges to be released in a time-dependent manner. This novel light-harvesting mechanism represents a distinct pathway for designing organic optoelectronic and photovoltaic devices based on the unique properties of dithiadiazolyl radicals. researchgate.net

Characterization Techniques in 3h 1,2,3,5 Dithiadiazole Research

X-ray Crystallography

X-ray crystallography stands as a cornerstone technique in the study of dithiadiazoles, offering definitive proof of molecular structure and detailed information about intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the most powerful tool for determining the precise three-dimensional arrangement of atoms within a crystalline dithiadiazole derivative. This technique has been instrumental in identifying the geometry of the DTDA ring and the nature of its substituents. researchgate.netacs.org SCXRD studies have revealed that many DTDA radicals form dimers in the solid state through a "pancake-bonding" interaction, a multicenter π–π interaction between two heterocyclic rings. acs.orgscholaris.ca The geometry of these dimers can vary, with common arrangements being cis-cofacial and trans-cofacial. ulethbridge.casun.ac.za

The planarity of the DTDA ring and the torsion angles between the ring and its substituents are key parameters obtained from SCXRD data. acs.orgshu.ac.uk For instance, in 4-(N-methyl-2′-benzimidazolyl)-1,2,3,5-dithiadiazolyl (MebimDTDA), SCXRD analysis revealed a polymorph where only two of the three molecules in the asymmetric unit engage in the typical cis-cofacial dimerization. scholaris.ca The third molecule participates in an unusual "head-to-tail" π-π stacking arrangement involving the benzimidazole (B57391) rings. scholaris.ca

Furthermore, SCXRD is crucial for characterizing the various supramolecular interactions that dictate the crystal packing. These include hydrogen bonds, halogen bonds, and other short intermolecular contacts like S···N and S···S interactions, which are often shorter than the sum of their van der Waals radii. researchgate.netacs.org A comprehensive analysis of the Cambridge Structural Database has highlighted the high frequency of structures with multiple independent molecules in the asymmetric unit (Z' > 1) for dithiadiazolyls, which is attributed to competing intermolecular synthons. ulethbridge.ca